3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane
Description
3-Benzyl-7-butyl-3,7-diazabicyclo[331]nonane is a bicyclic compound featuring a diazabicyclo structure
Properties
CAS No. |
58324-97-3 |
|---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H28N2/c1-2-3-9-19-12-17-10-18(13-19)15-20(14-17)11-16-7-5-4-6-8-16/h4-8,17-18H,2-3,9-15H2,1H3 |
InChI Key |
SKHHNQCBQCNOEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2CC(C1)CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl and butyl substituent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or butyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating biological pathways and eliciting desired effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane
- 3-Benzyl-7-tert-butyl-3,7-diazabicyclo[3.3.1]nonane
- 3-Benzyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonane
Uniqueness
3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
